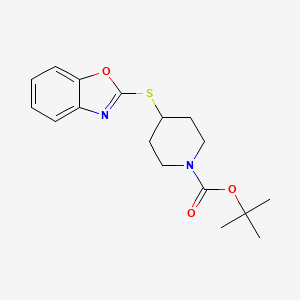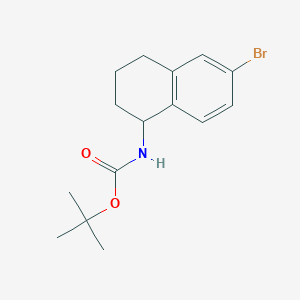![molecular formula C11H13N3O2 B13973734 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group at the 2-position and an amino group substituted with a 1-methylpropyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with a suitable cyano and amino substituent under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid: Also called isonicotinic acid, it has a carboxylic acid group at the 4-position.
Uniqueness
4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is unique due to the presence of both a cyano group and a substituted amino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(butan-2-ylamino)-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-3-7(2)13-10-5-8(11(15)16)4-9(6-12)14-10/h4-5,7H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
JFMRNGRHRJEXCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC(=CC(=N1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


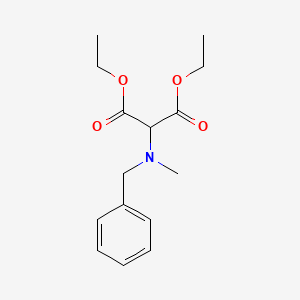
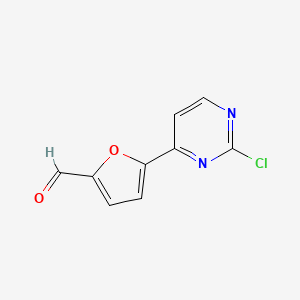
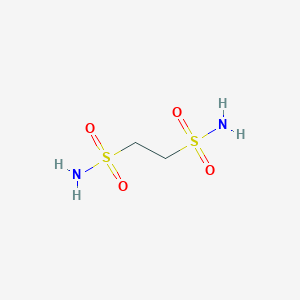
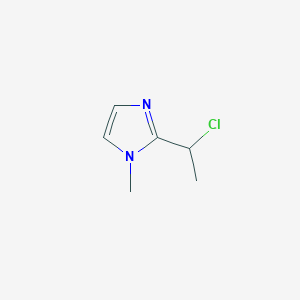
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
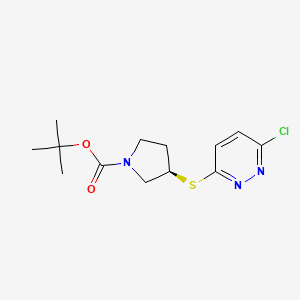
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
